N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine can be synthesized through a variety of methods. One common approach involves the direct C-H amination of benzoxazoles with tertiary amines using tert-butyl hydroperoxide as an oxidant under microwave irradiation . This method is efficient and practical, providing moderate to good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and tert-butyl hydroperoxide as an oxidant allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Substitution: It can undergo substitution reactions, particularly amination reactions with tertiary amines.
Common Reagents and Conditions
Oxidant: tert-Butyl hydroperoxide is commonly used as an oxidant in the synthesis of this compound.
Catalyst: nBu4NI (tetrabutylammonium iodide) is used as a catalyst in the direct C-H amination reactions.
Microwave Irradiation: This method is employed to enhance the reaction efficiency and yield.
Major Products
The major product formed from the reactions involving this compound is the corresponding aminated benzoxazole derivative .
Scientific Research Applications
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist for serotonin (5-hydroxytryptamine) receptors, which are promising targets for the treatment of Alzheimer’s disease and schizophrenia . The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: This compound is structurally similar to N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine and exhibits similar biological activities.
1,3,4-Oxadiazole: Another compound with a similar structure and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the tert-butyl and nitro groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-tert-butyl-4-nitro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-9-7(14(15)16)5-4-6-8(9)17-10/h4-6H,1-3H3,(H,12,13) |
InChI Key |
SNCWJSMNDVECME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
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